molecular formula C26H23N3 B6509322 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-27-1

1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509322
CAS No.: 901004-27-1
M. Wt: 377.5 g/mol
InChI Key: YPCVRDYJEHDAON-UHFFFAOYSA-N
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Description

1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a specialized quinoline derivative supplied for biochemical research. This compound belongs to a class of fused heterocyclic systems that are of significant interest in medicinal chemistry due to their diverse biological activities . Pyrazolo[4,3-c]quinoline derivatives have demonstrated considerable potential in pharmacological research, particularly as anti-inflammatory agents. Related analogues function by potently inhibiting the production of nitric oxide (NO) in LPS-induced macrophages, a key pathway in the inflammatory response . Furthermore, structurally similar 1H-pyrazolo[3,4-b]quinoline scaffolds are actively investigated for their utility as fluorescent sensors, leveraging their distinctive photophysical properties for chemical detection applications . The core pyrazoloquinoline structure is a privileged scaffold in drug discovery. Researchers employ various synthetic strategies to access this system, including Friedländer condensation, which involves o-aminocarbonyl compounds and pyrazolones, as well as multi-component reactions . The specific substitution pattern with 3,4-dimethylphenyl groups at the 1 and 3 positions of the pyrazolo[4,3-c]quinoline framework makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the development of novel therapeutic and diagnostic agents. For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-16-9-11-20(13-18(16)3)25-23-15-27-24-8-6-5-7-22(24)26(23)29(28-25)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCVRDYJEHDAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C26H22N3
Molecular Weight: 395.48 g/mol
LogP (Partition Coefficient): 7.554
Water Solubility (LogSw): -5.92
Polar Surface Area: 22.71 Ų

These properties indicate that the compound is highly lipophilic and has low solubility in water, which can influence its biological activity and applications in drug formulation.

Medicinal Chemistry Applications

  • Anticancer Activity:
    • Several studies have highlighted the potential of pyrazoloquinolines in inhibiting cancer cell proliferation. For instance, compounds structurally related to 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Properties:
    • Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects:
    • Some derivatives have been studied for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs):
    • The compound's electronic properties make it a candidate for use in OLEDs. Its ability to act as a hole-transporting material can enhance the efficiency of light emission in organic electronic devices.
  • Photovoltaic Cells:
    • Research is ongoing into the use of pyrazoloquinolines in solar cell technologies due to their favorable charge transport properties.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of cell proliferation in breast cancer cells; apoptosis induction
Anti-inflammatory EffectsModulation of inflammatory cytokines
NeuroprotectionPotential therapeutic effects on neurodegenerative models
OLEDsEffective hole-transporting material
PhotovoltaicsEnhanced charge transport properties

Case Studies

  • Case Study on Anticancer Activity:
    A study conducted on a series of pyrazoloquinolines demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compounds induced apoptosis through mitochondrial pathways, suggesting that structural modifications could enhance their potency.
  • Case Study on Neuroprotection:
    Another research project explored the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated subjects.

Mechanism of Action

The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Structural Analogs in the Pyrazoloquinoline Family

Pyrazoloquinolines are classified based on their fusion positions: pyrazolo[4,3-c]quinoline (target compound’s class) and pyrazolo[3,4-b]quinoline (a structural isomer). Key differences include:

Compound Core Structure Substituents Key Properties
1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 1- and 3-positions: 3,4-dimethylphenyl Hypothesized anti-inflammatory activity (based on analogs)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 4-hydroxyphenylamino at C4 IC₅₀ = 0.12 µM (NO inhibition in RAW 264.7 cells); comparable to 1400W control
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Pyrazolo[4,3-c]quinoline Benzoic acid moiety at C4 IC₅₀ = 0.15 µM; dual inhibition of iNOS and COX-2
4-[(4-Ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline Ethoxyphenylamino at C4 Apoptosis inducer; used in pharmacophore modeling

Key Observations :

  • Substituent Position: Anti-inflammatory activity in pyrazolo[4,3-c]quinolines is enhanced by amino and hydroxyl groups at C4 (e.g., 2i and 2m) . In contrast, pyrazolo[3,4-b]quinolines with ethoxy or propionyl groups at C4 show apoptosis-inducing or antiviral properties .
  • Aromatic vs. Non-Aromatic Systems: Pyrazolo[4,3-c]quinolines with fully aromatic systems exhibit higher stability and bioactivity compared to dihydro derivatives (e.g., 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines), which require oxidation for activation .
Physicochemical Properties
Property This compound 1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Molecular Weight ~425 (estimated) 407.5
Solubility Likely low (lipophilic aryl groups) Not reported
Synthetic Accessibility Moderate (requires cross-coupling) High (via recrystallization in DMF)

Limitation : Data gaps exist for the target compound’s exact melting point, solubility, and stability, necessitating further experimental validation.

Biological Activity

1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural properties imparted by the dimethylphenyl substituents and the pyrazoloquinoline core make it an interesting subject for research.

Chemical Structure and Properties

The IUPAC name for this compound is This compound , with a molecular formula of C26H23N3C_{26}H_{23}N_3. Its structure features two 3,4-dimethylphenyl groups at positions 1 and 3 of the pyrazoloquinoline core. This configuration enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H23N3
Molecular Weight397.47 g/mol
CAS Number901004-27-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways through:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, influencing cellular signaling and activity.

Antitumor Activity

Research has indicated that pyrazoloquinolines exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms such as:

  • Cell Cycle Arrest : Compounds can halt the progression of the cell cycle in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

A study highlighted the antitumor activity of structurally related compounds that demonstrated effectiveness against several cancer cell lines, suggesting a potential application for this compound in cancer therapy .

Antiviral Properties

Some pyrazoloquinolines have shown promise as antiviral agents. They may enhance the immune response or directly inhibit viral replication. Research on related compounds indicates potential for treating viral infections by modulating host immune responses .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), it may provide therapeutic benefits in conditions characterized by inflammation.

Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazoloquinolines and evaluated their biological activities against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Study on Antiviral Activity

Another investigation focused on the antiviral efficacy of related compounds against influenza virus. The study found that certain derivatives could significantly reduce viral titers in infected cell cultures .

Q & A

Basic: What are the standard synthesis protocols for 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step organic reactions , starting with condensation of substituted phenylhydrazines with aldehydes/ketones, followed by cyclization to form the pyrazoloquinoline core. Key steps include:

  • Cyclocondensation : Using copper catalysts (e.g., CuI) or palladium complexes to facilitate heterocycle formation .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .
    Characterization via NMR (1H/13C) and HRMS is critical to confirm structural integrity .

Advanced: How can reaction yields be optimized for sterically hindered derivatives of pyrazoloquinolines?

Steric hindrance from 3,4-dimethylphenyl groups necessitates:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yields by 15–20% .
  • Catalyst screening : Bulky ligands (e.g., XPhos) enhance catalytic activity in Suzuki-Miyaura couplings for aryl substitutions .
  • Temperature gradients : Stepwise heating (60°C → 120°C) prevents intermediate decomposition .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., dimethylphenyl groups show distinct aromatic splitting) .
  • X-ray crystallography : Resolves π-π stacking and torsional angles in the fused ring system .
  • HRMS : Validates molecular weight (±2 ppm accuracy) .

Advanced: How can conflicting bioactivity data from structural analogs be resolved?

  • SAR analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. methoxyphenyl) on IC50 values in kinase assays .
  • Dose-response curves : Validate potency discrepancies (e.g., EC50 shifts due to solubility variations) .
  • Molecular docking : Predict binding affinity differences caused by steric/electronic effects of methyl groups .

Basic: What biological activities are reported for pyrazoloquinoline derivatives?

  • Anticancer : Inhibition of topoisomerase II (IC50: 0.8–5.2 μM) and induction of apoptosis in HeLa cells .
  • Anti-inflammatory : Suppression of NO production in macrophages (60–80% at 10 μM) .
  • Antimicrobial : MIC values of 2–8 μg/mL against S. aureus .

Advanced: What strategies improve selectivity for kinase targets over off-pathway enzymes?

  • Fragment-based design : Introduce polar groups (e.g., -OH, -NH2) to enhance hydrogen bonding with kinase ATP pockets .
  • Proteome-wide profiling : Use kinome screens to identify off-target interactions (e.g., >50% inhibition of FLT3 at 1 μM) .
  • Prodrug modifications : Mask hydrophobic groups to reduce non-specific binding .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH stability tests : Incubate in buffers (pH 2–9) for 24 hrs; monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C typical for pyrazoloquinolines) .
  • Light exposure studies : UV-Vis spectroscopy tracks photodegradation kinetics .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular dynamics (MD) simulations : Model ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Correlate logP values (2.5–4.0) with membrane permeability .
  • Free-energy perturbation (FEP) : Calculate binding ΔG for methyl group substitutions .

Basic: What are the key challenges in crystallizing this compound?

  • Polymorphism : Multiple crystal forms arise from flexible substituents; screen solvents (e.g., DMSO/EtOH mixtures) .
  • Crystallographic disorder : Methyl groups may require anisotropic refinement .
  • Data resolution : Aim for <0.8 Å resolution to resolve overlapping electron densities .

Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent substitution : Replace DMF with Cyrene (bio-based solvent) to reduce toxicity .
  • Catalyst recycling : Recover Pd/C via filtration (≥90% efficiency over 5 cycles) .
  • Microwave flow reactors : Enable continuous synthesis with 30% energy reduction .

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